1-(3,5-Difluorophenyl)-3-methylbutan-2-one
Descripción
1-(3,5-Difluorophenyl)-3-methylbutan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a butanone structure
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-7(2)11(14)5-8-3-9(12)6-10(13)4-8/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXVNPRZOAECMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-methylbutan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable ketone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Difluorophenyl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride
Actividad Biológica
Overview
1-(3,5-Difluorophenyl)-3-methylbutan-2-one is an organic compound characterized by a difluorophenyl group attached to a butanone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating parasitic infections and possibly other therapeutic areas.
- Chemical Formula : CHFO
- Molecular Weight : 224.22 g/mol
- CAS Number : 1248194-32-2
Synthesis
The synthesis of 1-(3,5-Difluorophenyl)-3-methylbutan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable ketone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-difluorobenzaldehyde reacts with acetone in the presence of sodium hydroxide to form the desired product.
Antiparasitic Activity
Recent studies have highlighted the compound's significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an effective concentration (EC) of approximately 260 nM in vitro against T. brucei, indicating potent antiparasitic properties .
While initial studies suggested that the biological activity might be linked to inhibition of specific kinases, further investigations revealed that the compound likely interacts with alternative molecular targets. For instance, it was noted that the potency observed in cell-based assays did not correlate directly with enzymatic inhibition, suggesting a complex mechanism involving multiple targets within the parasite .
Pharmacokinetics and Efficacy Studies
Pharmacokinetic studies conducted on animal models have shown that 1-(3,5-Difluorophenyl)-3-methylbutan-2-one can penetrate the blood-brain barrier effectively, which is critical for treating central nervous system infections caused by T. brucei. In vivo efficacy studies demonstrated that dosing with this compound resulted in complete cure in certain models without relapse over a 30-day observation period .
Table 1: Summary of Biological Activity and Pharmacokinetics
| Parameter | Value |
|---|---|
| EC (in vitro) | 260 nM |
| Selectivity (MRC-5 cells) | ~200-fold |
| Blood-Brain Barrier Penetration | Yes |
| In Vivo Cure Rate | 100% in NMRI mice |
Case Study 1: Efficacy Against HAT
In a controlled study involving female NMRI mice infected with T. brucei, treatment with 1-(3,5-Difluorophenyl)-3-methylbutan-2-one resulted in complete clearance of parasitemia within 30 days post-treatment. This study emphasizes the compound's potential as a therapeutic agent against HAT and highlights its favorable pharmacokinetic profile .
Case Study 2: Mechanism Investigation
A series of experiments were conducted to elucidate the mechanism of action of this compound. Initial hypotheses centered around its ability to inhibit TbGSK3; however, subsequent results indicated that its primary mode of action might involve alternative pathways that warrant further investigation. This complexity underscores the need for comprehensive mechanism-of-action studies when developing new antiparasitic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
